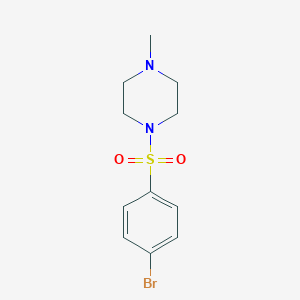

1-(4-Bromophenylsulfonyl)-4-methylpiperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-bromophenyl)sulfonyl-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2S/c1-13-6-8-14(9-7-13)17(15,16)11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNDEXDYZUNXBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351821 | |

| Record name | 1-(4-BROMOPHENYLSULFONYL)-4-METHYLPIPERAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

837-12-7 | |

| Record name | 1-[(4-Bromophenyl)sulfonyl]-4-methylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=837-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-BROMOPHENYLSULFONYL)-4-METHYLPIPERAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Bromophenylsulfonyl)-4-methylpiperazine

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthetic pathway for 1-(4-Bromophenylsulfonyl)-4-methylpiperazine, a key intermediate in pharmaceutical research and drug development. This document is intended for an audience of researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis. The guide details a robust and reliable synthetic protocol, delves into the underlying reaction mechanism, discusses critical process parameters, and outlines methods for purification and characterization. By synthesizing established chemical principles with practical, field-proven insights, this guide aims to be a definitive resource for the preparation of this important molecule.

Introduction and Significance

This compound (CAS No. 837-12-7) is a sulfonylpiperazine derivative that serves as a versatile building block in the synthesis of a wide range of biologically active compounds. The inherent structural features of this molecule, namely the reactive bromophenylsulfonyl group and the nucleophilic N-methylpiperazine moiety, make it a valuable precursor for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs. The sulfonamide linkage is a privileged scaffold in medicinal chemistry, known for its ability to impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates.

This guide will focus on the most direct and widely applicable synthetic route to this compound, which involves the sulfonylation of N-methylpiperazine with 4-bromobenzenesulfonyl chloride. We will explore the nuances of this reaction, providing a detailed experimental protocol that is both reproducible and scalable.

Retrosynthetic Analysis and Synthesis Pathway

The most logical and efficient approach to the synthesis of this compound is a direct nucleophilic substitution reaction. The retrosynthetic analysis reveals a straightforward disconnection at the sulfur-nitrogen bond, identifying N-methylpiperazine and 4-bromobenzenesulfonyl chloride as the primary starting materials.

Diagram of the Retrosynthetic Pathway:

Caption: Retrosynthetic analysis of the target molecule.

This leads to the following forward synthesis pathway:

Diagram of the Synthesis Pathway:

Caption: The forward synthesis pathway.

Mechanistic Insights: The Sulfonylation Reaction

The core of this synthesis is the nucleophilic attack of the secondary amine of N-methylpiperazine on the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride. The reaction proceeds via a classical nucleophilic acyl substitution-type mechanism at the sulfonyl group.

Diagram of the Reaction Mechanism:

Caption: The mechanism of sulfonylation.

The presence of a base is crucial to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting N-methylpiperazine, which would render it non-nucleophilic and halt the reaction.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

4.1. Materials and Reagents

| Reagent/Material | CAS No. | Molecular Formula | M.W. ( g/mol ) | Quantity | Purity |

| 4-Bromobenzenesulfonyl chloride | 98-58-8 | C₆H₄BrClO₂S | 255.52 | 2.56 g (10 mmol) | >98% |

| N-Methylpiperazine | 109-01-3 | C₅H₁₂N₂ | 100.16 | 1.10 g (11 mmol) | >99% |

| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 | 2.1 mL (15 mmol) | >99% |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | 50 mL | Anhydrous |

| Saturated Sodium Bicarbonate | - | NaHCO₃ | 84.01 | As needed | - |

| Brine | - | NaCl | 58.44 | As needed | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | As needed | - |

4.2. Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-bromobenzenesulfonyl chloride (2.56 g, 10 mmol).

-

Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) to the flask and stir until the sulfonyl chloride is completely dissolved.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Amine and Base: In a separate vial, mix N-methylpiperazine (1.10 g, 11 mmol) and triethylamine (2.1 mL, 15 mmol). Add this mixture dropwise to the cooled DCM solution over 15-20 minutes with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The disappearance of the starting sulfonyl chloride indicates the completion of the reaction.

-

Work-up:

-

Quench the reaction by adding 30 mL of deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate solution and 30 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

4.3. Expected Yield and Purity

-

Yield: 85-95%

-

Purity: >98% (as determined by HPLC and NMR)

Characterization of this compound

5.1. Physical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₅BrN₂O₂S |

| Molecular Weight | 319.22 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | Typically in the range of 130-140 °C (literature values may vary) |

| Solubility | Soluble in dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in alcohols and insoluble in water. |

5.2. Spectroscopic Data (Predicted and Correlated from Similar Structures)

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

7.75-7.65 (m, 4H): Aromatic protons of the bromophenyl group, appearing as two sets of doublets (an AA'BB' system).

-

3.15-3.05 (m, 4H): Methylene protons of the piperazine ring adjacent to the sulfonyl group.

-

2.55-2.45 (m, 4H): Methylene protons of the piperazine ring adjacent to the N-methyl group.

-

2.30 (s, 3H): Singlet for the methyl protons of the N-methyl group.

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

138.5: Quaternary carbon of the bromophenyl ring attached to the sulfonyl group.

-

132.5: Aromatic CH carbons ortho to the bromine atom.

-

129.0: Aromatic CH carbons ortho to the sulfonyl group.

-

127.0: Quaternary carbon of the bromophenyl ring attached to the bromine atom.

-

54.5: Methylene carbons of the piperazine ring adjacent to the N-methyl group.

-

46.0: Methylene carbons of the piperazine ring adjacent to the sulfonyl group.

-

45.5: Methyl carbon of the N-methyl group.

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

~3080: Aromatic C-H stretching.

-

~2950, 2850: Aliphatic C-H stretching.

-

~1350, 1160: Asymmetric and symmetric SO₂ stretching, characteristic of sulfonamides.

-

~1080: C-N stretching.

-

~820: para-substituted benzene ring C-H out-of-plane bending.

Mass Spectrometry (MS):

-

[M]+: Expected at m/z 318 and 320 in an approximately 1:1 ratio, characteristic of the bromine isotopes (⁷⁹Br and ⁸¹Br).

-

[M+H]+: Expected at m/z 319 and 321.

Process Optimization and Troubleshooting

-

Choice of Base: While triethylamine is effective, other non-nucleophilic organic bases such as pyridine or diisopropylethylamine (DIPEA) can also be used. Inorganic bases like potassium carbonate can be employed in biphasic systems or in polar aprotic solvents like DMF, but may require longer reaction times.

-

Solvent Selection: Anhydrous aprotic solvents are preferred to prevent hydrolysis of the sulfonyl chloride. Dichloromethane is a good choice due to its inertness and ease of removal. Other suitable solvents include tetrahydrofuran (THF) and acetonitrile.

-

Temperature Control: The initial dropwise addition at 0 °C is crucial to control the exothermic nature of the reaction and minimize side product formation.

-

Purification Challenges: If the crude product is oily, it may be necessary to triturate it with a non-polar solvent like hexanes or diethyl ether to induce crystallization. For high-purity requirements, flash column chromatography is the most reliable method.

Safety and Handling

-

4-Bromobenzenesulfonyl chloride: This reagent is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is sensitive to moisture and should be stored in a desiccator.

-

N-Methylpiperazine: This compound is flammable and corrosive. Handle with appropriate PPE in a fume hood.

-

Triethylamine: This base is flammable and has a strong, unpleasant odor. It is also corrosive. Use in a fume hood and handle with care.

-

Dichloromethane: This solvent is a suspected carcinogen. All operations involving DCM should be performed in a fume hood.

Conclusion

The synthesis of this compound is a robust and high-yielding process that relies on the well-established sulfonylation of a secondary amine. By carefully controlling the reaction conditions, particularly temperature and the exclusion of moisture, this valuable intermediate can be prepared in high purity. The detailed protocol and mechanistic insights provided in this guide serve as a comprehensive resource for researchers and scientists, enabling the efficient and safe synthesis of this key building block for further applications in drug discovery and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Nishida, H., et al. (2001). Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitor. Chemical & Pharmaceutical Bulletin, 49(10), 1237-44. [Link]

-

Canale, V., et al. (2022). 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity. International Journal of Molecular Sciences, 23(24), 16200. [Link]

Sources

An In-depth Technical Guide to the Characterization of 1-(4-Bromophenylsulfonyl)-4-methylpiperazine (CAS 837-12-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 1-(4-Bromophenylsulfonyl)-4-methylpiperazine, a key intermediate in medicinal chemistry. This document delves into the essential physicochemical properties, outlines a robust synthetic pathway, and details the analytical methodologies crucial for its structural elucidation and purity assessment. By integrating theoretical principles with practical, field-proven insights, this guide serves as an essential resource for researchers engaged in the synthesis, analysis, and application of this and related sulfonylpiperazine scaffolds. The protocols described herein are designed to be self-validating, ensuring reproducibility and reliability in a laboratory setting.

Introduction: The Significance of the Sulfonylpiperazine Moiety

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties to drug candidates. When functionalized with a sulfonyl group, as in the case of this compound, the resulting molecule becomes a versatile building block for the synthesis of a diverse array of biologically active compounds. The bromophenylsulfonyl group, in particular, offers a reactive handle for further chemical modifications, such as cross-coupling reactions, making it an attractive starting material for the construction of complex molecular architectures.

The precise characterization of this intermediate is paramount to ensure the identity, purity, and quality of downstream products in the drug discovery and development pipeline. This guide provides a detailed examination of the key analytical techniques required for the comprehensive characterization of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 837-12-7 | [1] |

| Molecular Formula | C₁₁H₁₅BrN₂O₂S | [1][2] |

| Molecular Weight | 319.22 g/mol | [1][2] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. Insoluble in water. | General knowledge |

| Storage | Store in a dry, sealed place. | [1] |

Synthesis Pathway and Rationale

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and 1-methylpiperazine. This reaction is a standard method for the formation of sulfonamides.

Caption: Synthesis of this compound.

Detailed Synthesis Protocol

This protocol is based on established methods for the synthesis of related sulfonylpiperazine derivatives.

Materials:

-

4-Bromobenzenesulfonyl chloride

-

1-Methylpiperazine

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 1-methylpiperazine (1.1 equivalents) in dichloromethane (DCM) in a round-bottom flask, add triethylamine (1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.0 equivalent) in DCM to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Analytical Characterization

A multi-technique approach is essential for the unambiguous characterization of this compound.

Caption: Analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data (in CDCl₃):

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to SO₂) | ~ 7.70 | d | 2H |

| Aromatic (meta to SO₂) | ~ 7.60 | d | 2H |

| Piperazine (adjacent to SO₂) | ~ 3.00 | t | 4H |

| Piperazine (adjacent to N-CH₃) | ~ 2.50 | t | 4H |

| Methyl (N-CH₃) | ~ 2.30 | s | 3H |

Expected ¹³C NMR Spectral Data (in CDCl₃):

| Carbon | Chemical Shift (δ, ppm) |

| Aromatic (C-Br) | ~ 128 |

| Aromatic (CH) | ~ 129, 132 |

| Aromatic (C-SO₂) | ~ 135 |

| Piperazine (C adjacent to SO₂) | ~ 46 |

| Piperazine (C adjacent to N-CH₃) | ~ 54 |

| Methyl (N-CH₃) | ~ 46 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, Electrospray Ionization (ESI) coupled with a mass analyzer is a suitable technique.

Expected Mass Spectrum Data:

-

Molecular Ion (M+H)⁺: m/z ≈ 319/321 (due to the isotopic pattern of Bromine)

-

Key Fragmentation Patterns: The fragmentation of piperazine derivatives often involves the cleavage of the C-N bonds within the piperazine ring and the bond between the piperazine nitrogen and the sulfonyl group.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 |

| Aliphatic C-H stretch | 3000-2850 |

| S=O stretch (sulfonyl) | 1350-1300 and 1160-1120 |

| C-N stretch | 1250-1020 |

| C-Br stretch | 700-500 |

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of a compound.

Illustrative HPLC Method:

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 35°C[4]

Since the piperazine moiety lacks a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance UV activity for trace-level analysis.[1][4]

Conclusion

The comprehensive characterization of this compound is a critical step in ensuring its suitability as a key intermediate in drug discovery and development. This guide has provided a detailed overview of its synthesis and the analytical techniques required for its structural confirmation and purity assessment. By following the outlined protocols and understanding the underlying principles, researchers can confidently synthesize and characterize this valuable building block, thereby accelerating the development of new therapeutic agents.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Supporting Information for a relevant chemical synthesis paper. (n.d.).

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

-

MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

-

PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]

-

Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]

Sources

The Evolving Landscape of Therapeutic Agents: A Technical Guide to the Biological Activity of Bromophenylsulfonyl Piperazine Derivatives

Introduction: The Piperazine Scaffold as a Privileged Structure in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, represents a cornerstone in modern drug discovery.[1][2][3] Its unique stereochemical and physicochemical properties—such as a large polar surface area, structural rigidity, and the capacity to act as both hydrogen bond donors and acceptors—confer significant advantages in drug design.[1][4] These characteristics often translate to improved water solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, alongside enhanced target affinity and specificity.[1][4] The versatility of the piperazine scaffold allows for facile chemical modification, enabling the development of a vast array of derivatives with diverse pharmacological activities.[1][2][5] This has led to the successful clinical application of piperazine-containing drugs across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[6][7][8]

This technical guide focuses on a specific and highly promising subclass: bromophenylsulfonyl piperazine derivatives . The incorporation of a bromophenylsulfonyl moiety introduces distinct electronic and steric features that have been shown to modulate and, in many cases, potentiate the biological activity of the parent piperazine structure. We will delve into the synthesis, multifaceted biological activities, and structure-activity relationships (SAR) of these compounds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their therapeutic potential.

Core Chemistry and Synthesis

The synthesis of bromophenylsulfonyl piperazine derivatives typically follows a convergent approach, allowing for the facile creation of diverse analog libraries. A general synthetic strategy involves the sulfonylation of a piperazine core with a substituted bromobenzenesulfonyl chloride. This is often followed by N-alkylation or N-arylation at the second nitrogen of the piperazine ring to introduce further diversity.

Caption: Generalized synthetic route for bromophenylsulfonyl piperazine derivatives.

This modular synthesis allows for systematic exploration of the structure-activity relationship by varying the substitution pattern on the phenyl ring of the sulfonyl group and the nature of the substituent on the second piperazine nitrogen.

Multifaceted Biological Activities and Mechanisms of Action

Bromophenylsulfonyl piperazine derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for treating a range of diseases.

Anticancer Activity

A significant body of research highlights the potent anticancer properties of piperazine derivatives, with several FDA-approved drugs incorporating this scaffold.[6] The bromophenylsulfonyl substitution has been explored as a means to enhance this activity.

-

Mechanism of Action: The anticancer effects of these derivatives are often multifactorial. Some compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[9] For instance, certain derivatives have demonstrated the ability to block the cell cycle in the G0/G1 phase.[9] Molecular docking studies suggest that these molecules can interact with crucial cancer-related targets such as topoisomerase II and DNA, interfering with DNA replication and repair processes in rapidly dividing cancer cells.[10] The planar aromatic rings and the sulfonyl group can facilitate intercalation or groove binding with DNA, while the piperazine moiety can interact with the enzyme's active site.[10]

-

Structure-Activity Relationship (SAR): The position of the bromo substituent on the phenylsulfonyl ring, as well as the nature of the group attached to the second piperazine nitrogen, significantly influences cytotoxic potency. For example, the presence of di-chloro substitutions on a benzyl group attached to the piperazine ring has been associated with high potency against certain cancer cell lines.[6]

| Compound Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| Phenylsulfonyl Piperazines w/ Tetrazole | SiHa, MDA-MB-231 | GI50 ≤ 0.2 µM | [11] |

| Phenylsulfonyl Piperazines w/ Tetrazole | PANC-1 | GI50 ≤ 0.1 µM | [11] |

| Piperazine Amide Derivative | MDA-MB-231 | IC50 = 11.3 µM | [9] |

| Bergenin-Arylsulfonyl Piperazine Hybrids | CAL-27 (Tongue Cancer) | IC50 = 15.41–92.9 μM | [12] |

| Indole-Piperazine Derivatives | HUH-7, MCF7 | IC50 < 10 µM | [6] |

Table 1: Summary of anticancer activity for selected piperazine derivatives.

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[13] Piperazine derivatives have emerged as a promising scaffold in this area, and the inclusion of a bromophenylsulfonyl group can enhance their antimicrobial spectrum and potency.[13][14]

-

Mechanism of Action: While the exact mechanisms are still under investigation for many derivatives, it is believed that they may disrupt bacterial cell wall synthesis, interfere with essential metabolic pathways, or inhibit efflux pumps that bacteria use to expel antibiotics.[14] For example, a sulfonyl piperazine scaffold was found to inhibit LpxH, an essential enzyme in lipid A biosynthesis in Gram-negative bacteria, representing a novel antibiotic target.[15]

-

Structure-Activity Relationship (SAR): The antimicrobial activity is highly dependent on the overall structure. Studies have shown that certain aliphatic-substituted sulfonamide derivatives display stronger antibacterial than antifungal activity.[16] The nature and position of substituents on the aromatic rings are critical for potency. A pharmacophore model for LpxH inhibitors revealed the importance of two aromatic rings, two hydrophobic groups, and one hydrogen-bond acceptor for activity.[15]

| Compound Class | Microorganism | Activity (MIC) | Reference |

| Novel Piperazine Derivative (RL-308) | Shigella flexineri | 2 µg/mL | [17][18] |

| Novel Piperazine Derivative (RL-308) | S. aureus | 4 µg/mL | [17][18] |

| Novel Piperazine Derivative (RL-308) | MRSA | 16 µg/mL | [17][18] |

| Chalcone-Piperazine Hybrids | Candida albicans | 2.22 µg/mL | [13] |

Table 2: Summary of antimicrobial activity for selected piperazine derivatives.

Central Nervous System (CNS) Activity

Piperazine derivatives have a long history of use in treating CNS disorders, including psychosis, depression, and anxiety.[7][8] The lipophilicity imparted by the bromophenylsulfonyl group can potentially enhance blood-brain barrier penetration, a critical requirement for CNS-acting drugs.[19]

-

Mechanism of Action: The CNS effects of piperazine derivatives are typically mediated through their interaction with various neurotransmitter receptors, such as serotonin (5-HT), dopamine (D2), and adrenergic receptors.[3][7] They can act as agonists, antagonists, or allosteric modulators, thereby influencing signaling pathways implicated in mood and cognition.[3][20] For instance, some sulfonylpiperazine analogs act as negative allosteric modulators of human neuronal nicotinic receptors (nAChRs).[20]

-

Structure-Activity Relationship (SAR): Subtle structural modifications can dramatically alter receptor selectivity and functional activity. For example, in a series of sulfonylpiperazine nAChR modulators, modifications to both the "left-hand" amide portion and the "right-hand" arylsulfonyl portion were shown to fine-tune potency and selectivity between different nAChR subtypes.[20]

Caption: Generalized G-protein coupled receptor (GPCR) signaling pathway modulated by CNS-active piperazine derivatives.

| Compound Class | Target | Activity | Therapeutic Potential | Reference |

| Sulfonyl Piperazine Analogs | Hα4β2/Hα3β4 nAChRs | Negative Allosteric Modulator | nAChR-related disorders | [20] |

| Benzylpiperazine Derivatives | HDAC6 | CNS-penetrant inhibitor | Neurodegenerative diseases | [19] |

| Various Piperazine Derivatives | 5-HT, Dopamine Receptors | Agonist/Antagonist | Antipsychotic, Antidepressant | [3][7] |

Table 3: Overview of CNS activities of piperazine derivatives.

Experimental Protocols: A Self-Validating System

The evaluation of biological activity requires robust and reproducible experimental protocols. As a Senior Application Scientist, I emphasize not just the steps, but the causality behind them, ensuring a self-validating system.

Protocol 1: In Vitro Anticancer Cytotoxicity Evaluation (MTT Assay)

This colorimetric assay is a standard for assessing cell viability by measuring the metabolic activity of mitochondria.[21]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere. Causality: This allows cells to adhere and enter the exponential growth phase, ensuring they are healthy and responsive to treatment.

-

Compound Treatment: Prepare serial dilutions of the bromophenylsulfonyl piperazine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO, the solvent for the compounds) and a negative control (medium only).[21] Causality: A dose-response curve is essential to determine the IC₅₀ value. The vehicle control validates that the solvent itself is not cytotoxic.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under the same conditions as step 1. Causality: This duration must be sufficient for the compound to exert its cytotoxic or cytostatic effects.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 1 to 4 hours at 37°C.[21] Causality: This allows viable cells to metabolize the MTT into formazan crystals. Incubation time may need optimization depending on the cell line's metabolic rate.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well. Gently pipette to dissolve the formazan crystals. Causality: The formazan crystals are insoluble in aqueous solution and must be dissolved to allow for spectrophotometric quantification.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Causality: The absorbance is directly proportional to the amount of formazan, which reflects the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Standard workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

Bromophenylsulfonyl piperazine derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their modular synthesis allows for extensive structure-activity relationship studies, facilitating the optimization of potency and selectivity for various therapeutic targets. The potent anticancer, antimicrobial, and CNS-modulating activities demonstrated by these compounds underscore their potential for development into next-generation therapeutic agents.[3][16]

Future research should focus on elucidating the precise molecular mechanisms underlying these activities, identifying specific protein targets, and optimizing pharmacokinetic and safety profiles for in vivo efficacy. The continued exploration of this chemical space, guided by rational drug design and robust biological evaluation, holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and neurology.

References

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available from: [Link]

-

Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. PubMed Central. Available from: [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF. ResearchGate. Available from: [Link]

-

Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. PubMed Central. Available from: [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science Publisher. Available from: [Link]

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. Contentgenerate. Available from: [Link]

-

(PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives. ResearchGate. Available from: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available from: [Link]

-

A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. Available from: [Link]

-

Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. NIH. Available from: [Link]

-

Structures of FDA-approved anticancer drugs based on piperazine rings. ResearchGate. Available from: [Link]

-

Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. Available from: [Link]

-

A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate. Available from: [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available from: [Link]

-

Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. ResearchGate. Available from: [Link]

-

The structure‐activity relationship of anticancer activity piperazine derivatives. ResearchGate. Available from: [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available from: [Link]

-

Synthesis and biological activity of piperazine derivatives of phenothiazine. PubMed. Available from: [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available from: [Link]

-

Antimicrobial Activity of Novel Piperazine Molecules. International Journal of Current Microbiology and Applied Sciences (IJCMAS). Available from: [Link]

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available from: [Link]

-

Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. PubMed Central. Available from: [Link]

-

Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. Available from: [Link]

-

Structure activity refinement of phenylsulfonyl piperazines as antimalarials that block erythrocytic invasion. PubMed. Available from: [Link]

-

Antimicrobial Activity of Novel Piperazine Molecules. International Journal of Current Microbiology and Applied Sciences. Available from: [Link]

-

Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PubMed. Available from: [Link]

-

SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]

-

[PDF] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Semantic Scholar. Available from: [Link]

-

(PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available from: [Link]

-

Piperazine derivatives for therapeutic use: a patent review (2010-present). PubMed. Available from: [Link]

-

Synthesis and anticonvulsant activity of some piperazine derivatives. ResearchGate. Available from: [Link]

Sources

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Bentham Science [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijpsr.com [ijpsr.com]

- 10. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. apjhs.com [apjhs.com]

- 15. Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ijcmas.com [ijcmas.com]

- 18. ijcmas.com [ijcmas.com]

- 19. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Unraveling the Enigma: A Technical Guide to Investigating the Mechanism of Action of 1-(4-Bromophenylsulfonyl)-4-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromophenylsulfonyl)-4-methylpiperazine is a synthetic organic compound featuring a core piperazine structure, a common motif in pharmacologically active agents.[1][2][3] While its precise mechanism of action is not yet fully elucidated in public-domain research, the structural components—a bromophenylsulfonyl group and a methylpiperazine moiety—are present in compounds with a wide range of biological activities. This guide synthesizes the known chemical properties of this compound and explores potential mechanisms of action based on the established pharmacology of structurally related molecules. Furthermore, we present a comprehensive, step-by-step experimental workflow designed to systematically investigate and determine its primary biological targets and downstream signaling effects.

Introduction and Chemical Profile

This compound, with the chemical formula C11H15BrN2O2S, is characterized by a central piperazine ring.[1][2] One nitrogen of this ring is substituted with a methyl group, and the other with a 4-bromophenylsulfonyl group. The presence of the piperazine ring is of significant interest, as it is a well-established pharmacophore in a multitude of therapeutic agents, particularly those targeting the central nervous system (CNS).[4][5] Many piperazine derivatives exhibit pharmacological activity through the modulation of monoamine pathways, leading to applications as antipsychotic, antidepressant, and anxiolytic drugs.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H15BrN2O2S | PubChem CID 710729[1] |

| Molecular Weight | 319.22 g/mol | PubChem CID 710729[1] |

| IUPAC Name | 1-(4-bromophenyl)sulfonyl-4-methylpiperazine | PubChem CID 710729[1] |

| CAS Number | 837-12-7 | Synblock[2] |

Hypothesized Mechanisms of Action Based on Structural Analogs

The biological activity of this compound can be hypothesized by examining the known effects of compounds containing the phenylsulfonyl piperazine scaffold.

Potential as a Glycine Transporter-1 (GlyT-1) Inhibitor

Recent research has identified N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide derivatives as potent inhibitors of Glycine Transporter-1 (GlyT-1).[6] GlyT-1 is responsible for the reuptake of glycine from the synaptic cleft, and its inhibition leads to increased extracellular glycine levels. This mechanism is being explored for the treatment of schizophrenia and other CNS disorders. The core sulfonylpiperazine structure in this compound suggests that it may also interact with GlyT-1.

Activity as a Sigma Receptor Ligand

Arylalkylsulfonyl piperazine derivatives have been synthesized and evaluated as ligands for sigma receptors (σ1 and σ2).[7] These receptors are involved in a variety of cellular functions and are implicated in neuropsychiatric disorders and cancer. Halogen-substituted sulfonamides, in particular, have shown high affinity for the σ1 receptor.[7] The presence of the bromophenylsulfonyl group in this compound makes the sigma receptors a plausible target.

Potential Antiproliferative Effects

Studies on novel 4-substituted phenylsulfonyl piperazines bearing a tetrazole moiety have demonstrated significant in vitro antiproliferative activity against various human cancer cell lines, including cervical, breast, and pancreatic carcinoma.[8] This suggests that the phenylsulfonyl piperazine scaffold could be a valuable starting point for the development of new anticancer agents.

Proposed Experimental Workflow for Mechanism of Action Elucidation

The following is a proposed, in-depth experimental plan to systematically investigate the mechanism of action of this compound.

Phase 1: Initial Target Screening

The initial phase focuses on broad screening against families of targets suggested by the literature on related compounds.

Experimental Protocol: Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound to a panel of receptors, transporters, and enzymes.

-

Target Panel:

-

Neurotransmitter Transporters: GlyT-1, Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET).

-

Sigma Receptors: σ1 and σ2.

-

G-Protein Coupled Receptors (GPCRs): A panel of dopaminergic, serotonergic, and adrenergic receptors.

-

-

Methodology:

-

Prepare cell membrane homogenates expressing the target of interest.

-

Incubate the membranes with a specific radioligand for the target in the presence of increasing concentrations of this compound.

-

After incubation, separate bound from unbound radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using a scintillation counter.

-

Calculate the half-maximal inhibitory concentration (IC50) by non-linear regression analysis.

-

Determine the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Data Presentation: Target Binding Affinity

| Target | Radioligand | IC50 (nM) | Ki (nM) |

| GlyT-1 | [³H]Glycine | ||

| σ1 Receptor | -Pentazocine | ||

| σ2 Receptor | [³H]DTG | ||

| DAT | [³H]WIN 35,428 | ||

| SERT | [³H]Citalopram |

Diagram: Initial Target Screening Workflow

Caption: Workflow for initial screening of this compound.

Phase 2: Functional Characterization and Cellular Assays

Once a primary target is identified, the next phase is to characterize the functional activity of the compound at that target and in a cellular context.

Experimental Protocol: In Vitro Functional Assay (Example: GlyT-1 Uptake Assay)

-

Objective: To determine if this compound acts as an inhibitor or enhancer of GlyT-1 activity.

-

Methodology:

-

Culture cells stably expressing human GlyT-1 (e.g., HEK293-hGlyT1).

-

Pre-incubate the cells with varying concentrations of this compound.

-

Initiate the uptake reaction by adding [³H]glycine.

-

Stop the reaction after a defined period by washing with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity.

-

Calculate the percent inhibition of glycine uptake at each concentration and determine the IC50.

-

Experimental Protocol: Cellular Proliferation Assay (Example: MTT Assay)

-

Objective: To assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.

-

Methodology:

-

Seed cancer cell lines (e.g., HeLa, MDA-MB-231) in 96-well plates.

-

Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate.

-

Solubilize the resulting formazan crystals with a suitable solvent.

-

Measure the absorbance at 570 nm.

-

Calculate the cell viability as a percentage of the untreated control and determine the GI50 (concentration for 50% growth inhibition).

-

Diagram: Functional and Cellular Assay Workflow

Caption: Workflow for functional and cellular characterization.

Phase 3: Downstream Signaling and Pathway Analysis

The final phase involves investigating the downstream molecular consequences of target engagement.

Experimental Protocol: Western Blot Analysis

-

Objective: To investigate the effect of the compound on key signaling proteins downstream of the identified target.

-

Methodology:

-

Treat cells with this compound at its IC50 or GI50 concentration for various time points.

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against proteins of interest (e.g., p-ERK, p-Akt, cleaved caspase-3).

-

Incubate with a secondary antibody conjugated to horseradish peroxidase.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin).

-

Diagram: Downstream Signaling Pathway Analysis

Caption: Workflow for analyzing downstream signaling effects.

Conclusion

While the definitive mechanism of action for this compound remains to be experimentally determined, its structural features provide a strong rationale for investigating its potential as a modulator of CNS targets, such as GlyT-1 and sigma receptors, or as an antiproliferative agent. The comprehensive experimental workflow outlined in this guide provides a rigorous and systematic approach for researchers to elucidate its biological function, from initial target identification to the characterization of its effects on cellular signaling pathways. This structured approach will be instrumental in unlocking the therapeutic potential of this and related molecules.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Bromophenyl)-4-methylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Bis[(4-bromophenyl)sulfonyl]piperazine. National Center for Biotechnology Information. Retrieved from [Link]

-

Brown, F. J., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(18), 8473-8494. Retrieved from [Link]

-

Kumar, G. V., et al. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Indian Journal of Pharmaceutical Sciences, 80(5), 856-865. Retrieved from [Link]

-

Ilies, M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(19), 6523. Retrieved from [Link]

-

Głowacka, E., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. Retrieved from [Link]

-

Abadi, A. H., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 64, 466-473. Retrieved from [Link]

-

de Oliveira, V., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 585-595. Retrieved from [Link]

-

Teimoori, S., et al. (2011). Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Journal of Cancer Therapy, 2(4), 507-514. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. Molecules, 26(7), 1999. Retrieved from [Link]

Sources

- 1. This compound | C11H15BrN2O2S | CID 710729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 837-12-7 | this compound - Synblock [synblock.com]

- 3. 837-12-7|1-((4-Bromophenyl)sulfonyl)-4-methylpiperazine|BLD Pharm [bldpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 1-(4-Bromophenylsulfonyl)-4-methylpiperazine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(4-Bromophenylsulfonyl)-4-methylpiperazine, a compound of interest in pharmaceutical research and development. In the absence of published empirical data, this document establishes a predictive solubility framework based on fundamental chemical principles and the physicochemical properties of the molecule. A detailed, field-proven experimental protocol for the quantitative determination of its solubility using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) is presented. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to facilitate laboratory work with this compound.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical science. For an active pharmaceutical ingredient (API) to be effective, it must first be in a dissolved state to be absorbed and exert its therapeutic effect. Poor solubility can lead to low bioavailability, hindering the development of promising drug candidates. This compound, with its complex structure incorporating a sulfonamide and a piperazine moiety, presents a unique solubility profile that necessitates careful characterization. Understanding its solubility in various organic solvents is paramount for formulation development, purification, and various stages of preclinical testing.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility behavior. Key properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅BrN₂O₂S | [1] |

| Molecular Weight | 319.22 g/mol | [1] |

| Calculated logP | 1.6 | [1] |

| Structure | Aromatic sulfonyl group linked to a methylpiperazine ring | [1] |

The calculated octanol-water partition coefficient (logP) of 1.6 suggests a moderate lipophilicity. This value indicates that the compound is likely to have appreciable solubility in a range of organic solvents, but may be sparingly soluble in highly nonpolar or highly polar solvents.

Predictive Solubility Profile

Based on the principle of "like dissolves like," we can predict the relative solubility of this compound in a variety of common organic solvents. The presence of a polar sulfonamide group and a tertiary amine in the piperazine ring suggests that polar aprotic and some polar protic solvents will be effective.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO) | High | The high polarity and hydrogen bond accepting capability of DMSO will effectively solvate the polar sulfonamide and piperazine moieties. |

| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar solvent capable of strong dipole-dipole interactions. | |

| Acetonitrile | Moderate | While polar, acetonitrile is less capable of hydrogen bonding than DMSO or DMF, which may limit its solvating power for the sulfonamide group. | |

| Polar Protic | Methanol | Moderate to High | The hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, interacting favorably with the sulfonamide and piperazine nitrogens. |

| Ethanol | Moderate | Similar to methanol, but its slightly lower polarity may result in reduced solubility. | |

| Isopropanol | Moderate to Low | The increased hydrocarbon character of isopropanol reduces its polarity, likely decreasing its effectiveness as a solvent for this compound. | |

| Nonpolar Aprotic | Dichloromethane (DCM) | Moderate | The moderate polarity of DCM may allow for some dissolution, but it is unlikely to be a highly effective solvent. |

| Tetrahydrofuran (THF) | Moderate | The ether oxygen in THF can act as a hydrogen bond acceptor, potentially leading to moderate solubility. | |

| Toluene | Low | The nonpolar aromatic nature of toluene is a poor match for the polar functional groups of the solute. | |

| Hexane | Very Low | As a nonpolar aliphatic hydrocarbon, hexane is not expected to effectively solvate the polar regions of the molecule. |

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate quantitative solubility data, a robust experimental method is required. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[2] This protocol outlines the procedure coupled with HPLC for accurate quantification.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Experimental Workflow

Caption: Workflow for solubility determination by the shake-flask method.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. A key aspect of this method is to ensure undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[2]

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically recommended.[3]

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis and Quantification:

-

Develop a suitable HPLC method for the analysis of this compound. This will typically involve a reversed-phase C18 column and a mobile phase of acetonitrile and water or buffer.

-

Prepare a series of standard solutions of the compound at known concentrations in the solvent of interest.

-

Inject the standards to generate a calibration curve of peak area versus concentration.[4]

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Molecular Interactions and Solubility

The solubility of this compound is governed by the interplay of intermolecular forces between the solute and the solvent molecules.

Caption: Key molecular interactions influencing solubility.

-

Polar Interactions: The polar sulfonamide group (SO₂) and the two nitrogen atoms in the piperazine ring are capable of acting as hydrogen bond acceptors. Solvents that can engage in strong dipole-dipole interactions or act as hydrogen bond donors will effectively solvate these regions of the molecule, leading to higher solubility.

-

Nonpolar Interactions: The bromophenyl group and the methyl group on the piperazine are hydrophobic. Nonpolar solvents will primarily interact with these parts of the molecule through weaker van der Waals forces. For the entire molecule to dissolve, the solvent must also overcome the strong solute-solute interactions in the crystal lattice.

Safety and Handling

According to its safety data sheet, this compound is classified as an irritant.[1] It may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility. Analytical Chemistry, 72(8), 1781-1787.

-

PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

Sources

1-(4-Bromophenylsulfonyl)-4-methylpiperazine molecular weight and formula

An In-Depth Technical Guide to 1-(4-Bromophenylsulfonyl)-4-methylpiperazine (CAS: 837-12-7)

Executive Summary

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in pharmaceutical research and development. The document details the compound's core molecular properties, presents a robust, field-proven protocol for its synthesis and purification, and outlines standard methodologies for its structural elucidation and quality control. Furthermore, it explores the molecule's strategic importance as a versatile building block in medicinal chemistry, particularly for the development of novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking detailed, actionable information on this compound.

Core Molecular and Physical Properties

This compound is a sulfonylated piperazine derivative. Its fundamental properties are summarized below. These identifiers and computed values are essential for material sourcing, reaction planning, and regulatory documentation.

| Property | Value | Source |

| IUPAC Name | 1-[(4-bromophenyl)sulfonyl]-4-methylpiperazine | [1][2] |

| CAS Number | 837-12-7 | [1][2] |

| Molecular Formula | C₁₁H₁₅BrN₂O₂S | [1][2][3] |

| Molecular Weight | 319.22 g/mol | [1][2][3] |

| Synonyms | 1-[(4-Bromobenzene)sulfonyl]-4-methylpiperazine | [1] |

| Monoisotopic Mass | 318.00376 Da | [2] |

Synthesis and Purification

The synthesis of this compound is most reliably achieved via a nucleophilic substitution reaction between 4-bromophenylsulfonyl chloride and 1-methylpiperazine. This is a standard method for forming sulfonamides, known for its efficiency and high yield.

Synthetic Workflow

The reaction proceeds by the nucleophilic attack of the secondary amine of 1-methylpiperazine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. A tertiary amine base, such as triethylamine, is typically used to quench the HCl byproduct generated during the reaction.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful isolation of the product with the expected analytical signatures confirms the efficacy of the procedure.

Materials:

-

4-Bromophenylsulfonyl chloride

-

1-Methylpiperazine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl Acetate

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-bromophenylsulfonyl chloride (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 5-10 mL per gram of sulfonyl chloride).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction upon amine addition.

-

Reagent Addition: In a separate flask, prepare a solution of 1-methylpiperazine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Add this solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes with vigorous stirring.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) by observing the consumption of the starting sulfonyl chloride.

-

Aqueous Workup:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove residual acid), and finally, brine.

-

The use of distinct aqueous washes ensures the removal of both basic and acidic impurities, which is a cornerstone of a trustworthy purification process.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure this compound.

Structural Elucidation and Quality Control

Verifying the identity, purity, and integrity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

| Technique | Purpose & Expected Results |

| ¹H NMR | Confirms the proton framework. Expect signals for: aromatic protons (two doublets in the ~7.6-7.8 ppm range), piperazine ring protons (two multiplets, ~2.5 and ~3.1 ppm), and the N-methyl group (a singlet around ~2.3 ppm). |

| ¹³C NMR | Confirms the carbon backbone. Expect distinct signals for the 4 unique aromatic carbons, the 2 unique piperazine carbons, and the N-methyl carbon. |

| Mass Spec (MS) | Confirms molecular weight. Expect a molecular ion peak [M+H]⁺ at m/z 320, accompanied by a characteristic isotopic peak at m/z 322 of nearly equal intensity due to the presence of the ⁷⁹Br and ⁸¹Br isotopes. |

| IR Spectroscopy | Identifies functional groups. Expect strong, characteristic absorption bands for the sulfonyl (S=O) group, typically around 1350 cm⁻¹ (asymmetric stretch) and 1160 cm⁻¹ (symmetric stretch). |

| HPLC | Determines purity. A single major peak in the chromatogram indicates high purity (typically >98% for use in drug development). |

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value synthetic intermediate. Its structure contains two key motifs that medicinal chemists leverage.

-

The 4-Bromophenyl Group: The bromine atom serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond-forming reactions. It is particularly valuable for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings. This allows for the late-stage introduction of diverse aryl, heteroaryl, or alkyl groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

The Methylpiperazine Moiety: The piperazine ring is a well-known "privileged scaffold" in medicinal chemistry.[4] Its incorporation into drug candidates often improves aqueous solubility and modulates pharmacokinetic properties (absorption, distribution, metabolism, and excretion). The N-methyl group provides a basic nitrogen center that can be protonated at physiological pH, which can be critical for target engagement or improving bioavailability. Piperazine-containing drugs are prevalent across numerous therapeutic areas, including oncology and psychiatry.[5]

Application Workflow: Suzuki Coupling

The diagram below illustrates how the compound can be used in a typical Suzuki coupling reaction to generate a more complex biaryl structure, a common core in many modern pharmaceuticals.

Caption: Use of the title compound in a Suzuki cross-coupling reaction.

Safety and Handling

Based on available safety data, this compound is classified as an irritant.[2] Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

| Hazard Class | GHS Statement |

| Acute Toxicity (Oral) | H302: Harmful if swallowed |

| Skin Irritation | H315: Causes skin irritation[2] |

| Eye Irritation | H319: Causes serious eye irritation[2] |

| Respiratory Irritation | H335: May cause respiratory irritation[2] |

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

References

-

PubChem, this compound, National Center for Biotechnology Information, [Link]

-

MDPI, 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, [Link]

-

MDPI, Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023, [Link]

Sources

- 1. CAS 837-12-7 | this compound - Synblock [synblock.com]

- 2. This compound | C11H15BrN2O2S | CID 710729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine | 357647-98-4 [chemicalbook.com]

- 4. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of Piperazine-Containing Compounds

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperazine Moiety as a Privileged Scaffold in Drug Discovery

The piperazine ring, a six-membered heterocycle featuring two nitrogen atoms in the 1,4- positions, is a cornerstone of modern medicinal chemistry.[1] It is widely recognized as a "privileged scaffold" due to its frequent appearance in a multitude of approved therapeutic agents across a vast range of diseases, including central nervous system (CNS) disorders, oncology, and infectious diseases.[1][2][3] The success of this moiety is not coincidental; it stems from a unique combination of favorable physicochemical properties, synthetic tractability, and the ability to significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2]

The two basic nitrogen atoms can be protonated at physiological pH, which enhances aqueous solubility and bioavailability.[4] Furthermore, the stable chair conformation of the piperazine ring provides a rigid and predictable scaffold, allowing for the precise orientation of pharmacophoric groups to interact optimally with biological targets.[4] This inherent versatility has made piperazine an indispensable building block for medicinal chemists to explore a wide chemical space and target a diverse array of biological macromolecules. This guide provides a detailed exploration of the key therapeutic targets of piperazine-containing compounds, organized by major disease area, and includes technical insights into the experimental validation of these interactions.

Part I: Targeting the Central Nervous System

Piperazine derivatives, particularly arylpiperazines, are exceptionally prominent in neuropharmacology. Their structural framework is ideal for interacting with various receptors and transporters that govern neurotransmission.

Serotonin and Dopamine Receptors/Transporters

A primary mechanism for many CNS-active piperazine compounds is the modulation of serotonergic and dopaminergic systems.[1] These systems are deeply implicated in the pathophysiology of depression, anxiety, schizophrenia, and other neurological disorders.

Mechanism of Action & Rationale: The arylpiperazine motif can position an aromatic system for crucial π-π stacking or hydrophobic interactions within the receptor binding pocket, while the distal nitrogen of the piperazine ring can be modified to fine-tune selectivity, potency, and pharmacokinetic properties. The basicity of the piperazine nitrogen often allows for a key ionic interaction with a conserved aspartate residue in the transmembrane domain of many aminergic G-protein coupled receptors (GPCRs).

-

5-HT₁ₐ Receptor Agonism: Compounds like buspirone and other arylpiperazines act as agonists or partial agonists at the 5-HT₁ₐ receptor. Activation of this autoreceptor leads to reduced firing of serotonin neurons, an effect leveraged in anxiolytic and antidepressant therapies.

-

Dopamine D₂ Receptor Antagonism: Many successful atypical antipsychotics, such as olanzapine and aripiprazole, incorporate a piperazine ring.[1] The piperazine moiety often serves as a key structural element that confers high affinity for the D₂ receptor, helping to alleviate the positive symptoms of schizophrenia.

-

Serotonin/Dopamine Transporter (SERT/DAT) Inhibition: The piperazine scaffold is also found in reuptake inhibitors. By blocking these transporters, these compounds increase the synaptic concentration of serotonin and/or dopamine, a cornerstone of modern antidepressant therapy.[5]

Quantitative Data on CNS Targets:

| Compound Class | Target(s) | Example | Affinity (Ki, nM) | IC₅₀ (nM) | Reference(s) |

| Arylpiperazine | 5-HT₁ₐR, 5-HT₂ₐR, 5-HT₇R | Compound 9b | 23.9 (5-HT₁ₐ), 39.4 (5-HT₂ₐ), 45.0 (5-HT₇) | N/A | [6][7] |

| Arylpiperazine | 5-HT₁ₐR, 5-HT₂ₐR, 5-HT₇R, D₂R | Compound 12a | 41.5 (5-HT₁ₐ), 315 (5-HT₂ₐ), 42.5 (5-HT₇), 300 (D₂) | N/A | [6][7] |

| Long-chain Arylpiperazine | 5-HT₇R | LP-211 derivatives | 6.69 - 91.7 | N/A | [8] |

| Long-chain Arylpiperazine | 5-HT₂ₐR | Compound 29 | N/A | 491 | [8][9] |

GABA Receptors

The interaction of piperazine with γ-aminobutyric acid (GABA) receptors is its most classic mechanism of action, forming the basis of its use as an anthelmintic agent.[10]

Mechanism of Action & Rationale: In invertebrates such as nematodes, GABAergic signaling is crucial for mediating muscle inhibition at the neuromuscular junction.[10] Piperazine acts as a potent agonist at these nematode GABA receptors.[11][12] This binding opens chloride ion channels, leading to an influx of Cl⁻ and hyperpolarization of the muscle cell membrane.[10][12] The resulting sustained state of hyperpolarization causes a flaccid paralysis of the worm, which can then no longer maintain its position in the host's gut and is expelled by peristalsis.[10] This mechanism provides excellent selective toxicity, as GABAergic signaling in vertebrates is predominantly confined to the CNS, and the helminth GABA receptor isoform differs from that of vertebrates.[10]

Part II: Targeting Proliferative Diseases (Oncology)